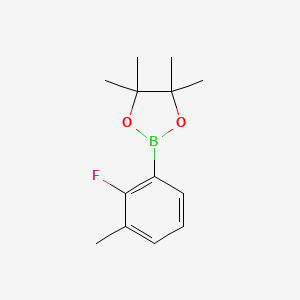

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1192548-08-5) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. Its structure features a fluorinated and methyl-substituted phenyl ring attached to a pinacol boronate core (C₁₃H₁₇BFO₂). The fluorine atom enhances electron-withdrawing effects, while the methyl group contributes steric bulk, influencing reactivity and stability .

Properties

IUPAC Name |

2-(2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYURBPLHZZUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682223 | |

| Record name | 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192548-08-5 | |

| Record name | 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192548-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound is typically prepared by introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto the 2-fluoro-3-methylphenyl ring. This is commonly achieved by:

- Formation of the arylboronic acid intermediate via lithiation of the aryl halide or direct borylation.

- Conversion of the boronic acid to the corresponding pinacol boronate ester (the dioxaborolane ring) by reaction with pinacol under dehydrating conditions.

Preparation via Lithiation and Borylation

This method involves the generation of an aryl lithium intermediate from the corresponding aryl halide, followed by trapping with a boron electrophile and subsequent esterification with pinacol.

Lithiation: The 2-fluoro-3-methylphenyl precursor (often a halide derivative) is treated with a strong base such as n-butyllithium at low temperature (e.g., –78 °C to –100 °C) in anhydrous tetrahydrofuran (THF) under inert atmosphere to form the aryl lithium species.

Borylation: The aryl lithium intermediate is then reacted with a boron electrophile such as trimethyl borate (B(OMe)3). This step forms the arylboronic acid upon acidic workup.

Esterification: The crude arylboronic acid is reacted with pinacol in the presence of a drying agent like magnesium sulfate to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ester. The reaction is typically stirred at room temperature under an inert atmosphere for an extended period (e.g., 16 hours).

Purification: The reaction mixture is filtered to remove drying agents and salts, and the product is isolated by concentration and distillation under reduced pressure to yield the pure boronate ester.

This method is supported by detailed procedures for similar boronic esters, such as those described in the synthesis of related dioxaborolane compounds (e.g., 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with yields up to 89% after purification.

Preparation via Direct Borylation of Aromatic Hydroxyl Precursors

An alternative approach involves starting from the corresponding hydroxy-substituted aromatic compound:

The aromatic hydroxy compound is reacted with pinacol in anhydrous diethyl ether in the presence of molecular sieves to remove water, promoting the formation of the boronate ester.

This reaction is conducted under inert atmosphere at ambient temperature for an extended time (e.g., 18 hours).

The crude product is purified by column chromatography using gradient elution with ethyl acetate/hexane to afford the boronate ester in high yields (up to 98% reported for similar compounds).

This method is advantageous when the hydroxy-substituted aromatic precursor is readily available and avoids the need for lithiation.

Preparation Data Table

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Lithiation | n-Butyllithium (2.5 M in hexanes), THF, –100 °C | Formation of aryl lithium intermediate |

| Borylation | Trimethyl borate, –100 °C, acidic quench (HCl) | Formation of arylboronic acid |

| Esterification | Pinacol, MgSO4, CH2Cl2, room temperature, 16 h | Formation of pinacol boronate ester |

| Purification | Filtration, concentration, vacuum distillation | Isolated pure boronate ester (yield ~89%) |

| Alternative direct borylation | Pinacol, molecular sieves, anhydrous Et2O, RT, 18 h | High yield (~98%) boronate ester from phenol |

Research Findings and Considerations

The lithiation-borylation route requires careful temperature control (down to –100 °C) and inert atmosphere to prevent side reactions and ensure high yield.

The use of drying agents such as MgSO4 or molecular sieves is critical to drive the esterification reaction to completion by removing water.

Purification by vacuum distillation or chromatography ensures removal of impurities and unreacted starting materials.

The pinacol boronate ester formed is stable and suitable for subsequent cross-coupling reactions.

Literature reports confirm the high purity and yield of the product when following these methods, with elemental analysis and mass spectrometry data supporting the identity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although this is less common due to the stability of the C-F bond.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Boronic acids or boronate esters.

Substitution: Fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: Employed in the development of fluorescent probes and imaging agents due to its ability to form stable complexes with biomolecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with its closest analogs:

Key Observations :

- Substituent Effects: Fluorine at the 2-position (target) vs. 3- or 4-position (analogs) alters electronic properties and steric interactions.

- Thermal Stability : Analogs with para-fluorine (e.g., 4-fluorophenyl derivative) exhibit lower melting points (~44–47°C) compared to meta-substituted derivatives (~48–50°C), suggesting differences in crystallinity .

Biological Activity

2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H18BFO2

- Molecular Weight : 236.09 g/mol

- IUPAC Name : this compound

- CAS Number : 1192548-08-5

The biological activity of this compound has been linked to its ability to interact with various biological targets. Specifically, it has been investigated for its role as an inhibitor of certain kinases involved in disease pathways.

Case Study: DYRK1A Inhibition

Biological Activity Data

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application. Initial assessments indicate low toxicity levels; however, comprehensive toxicological studies are required to fully understand its safety in vivo.

Applications in Drug Development

The compound's ability to inhibit DYRK1A positions it as a promising candidate for drug development targeting neurodegenerative diseases. Its unique structure allows for modifications that could enhance selectivity and reduce off-target effects.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

Answer:

The compound is typically synthesized via a Miyaura borylation reaction, where a halogenated precursor (e.g., 2-fluoro-3-methylbromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Post-synthesis, purification is achieved via column chromatography (hexanes/EtOAC mixtures) or recrystallization . Purity validation requires 1H/13C NMR to confirm structural integrity, HPLC (>95% purity), and elemental analysis to verify stoichiometry. For analogs, X-ray crystallography has been used to resolve ambiguities in substituent positioning .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this boronic ester?

Answer:

- NMR Spectroscopy : 1H and 13C NMR identify aromatic proton environments (e.g., fluorine-induced shifts) and confirm the dioxaborolane ring’s presence (e.g., quaternary carbons at ~25 ppm in 13C NMR).

- X-ray Crystallography : Resolves bond lengths (B–O ~1.36 Å) and dihedral angles between the phenyl ring and dioxaborolane, critical for understanding steric effects .

- FT-IR : Validates B–O stretching (~1,350 cm⁻¹) and aromatic C–F vibrations (~1,200 cm⁻¹).

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what are common substrates?

Answer:

As a boronic ester, it participates in palladium-catalyzed couplings with aryl halides (e.g., bromopyridines, chlorobenzenes) to form biaryl structures. Key considerations:

- Base : K₂CO₃ or CsF in THF/H₂O mixtures.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf).

- Temperature : 80–100°C under inert atmosphere.

Substituents like the 2-fluoro and 3-methyl groups may slow coupling due to steric hindrance, requiring optimized ligand systems .

Basic: What are the safety and storage protocols for handling this compound?

Answer:

- Storage : At –20°C under argon to prevent hydrolysis; shelf life >2 years .

- Handling : Use nitrile gloves, fume hood, and avoid contact with water.

- Waste Disposal : Quench with excess ethanol, then dispose as halogenated waste. Toxicity data for analogs suggest moderate irritation; always consult SDS for specific hazards .

Advanced: How can low yields in the Miyaura borylation of sterically hindered substrates be mitigated?

Answer:

Low yields (e.g., 27% in a morpholine-substituted analog ) often stem from steric hindrance or electron-deficient aryl halides. Strategies:

- Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (XPhos) to enhance turnover.

- Solvent/Base : Switch to dioxane and K₃PO₄ for improved solubility.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins at 120°C).

Advanced: How should researchers address contradictions in reported reactivity of fluorinated boronic esters?

Answer:

Discrepancies (e.g., variable coupling efficiency with electron-rich partners) arise from differing electronic (fluoro’s –I effect) and steric (methyl group) profiles. Resolution methods:

- DFT Calculations : Model transition states to predict reactivity.

- Competition Experiments : Compare reaction rates with non-fluorinated analogs.

- In Situ Monitoring : Use 19F NMR to track intermediate stability .

Advanced: What role do the 2-fluoro and 3-methyl substituents play in directing regioselectivity?

Answer:

- Fluorine : Electron-withdrawing effect activates meta positions for electrophilic substitution but may deactivate the ring in cross-couplings.

- Methyl Group : Steric bulk directs reactions to para positions; in Suzuki couplings, it may favor transmetalation with certain Pd intermediates.

Combined, these substituents require tailored catalytic systems (e.g., Pd/AdBrettPhos) to achieve >90% regioselectivity .

Advanced: How is this compound applied in multi-step syntheses of complex heterocycles?

Answer:

It serves as a key intermediate in constructing fluorinated polyaromatic systems:

- Step 1 : Suzuki coupling with bromoindoles to form biaryl scaffolds.

- Step 2 : Cyclization via Buchwald-Hartwig amination or Ullmann coupling.

- Step 3 : Fluorine-specific functionalization (e.g., SNAr with amines).

Notably, the dioxaborolane’s stability allows sequential reactions without premature hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.